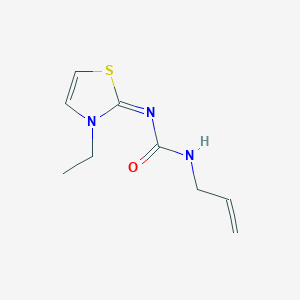
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI): is a synthetic organic compound that belongs to the class of thiazoline derivatives. This compound is characterized by the presence of a urea moiety linked to a thiazoline ring, which is further substituted with an allyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) typically involves the reaction of appropriate thiazoline precursors with urea derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The temperature and pressure conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine derivatives.
Substitution: The allyl and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: In the field of medicine, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is investigated for its potential use in drug development. Its ability to interact with biological targets and pathways makes it a promising lead compound for the design of new drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Urea, 1-allyl-3-(3-methyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-propyl-4-thiazolin-2-ylidene)-(8CI)
- Urea, 1-allyl-3-(3-phenyl-4-thiazolin-2-ylidene)-(8CI)
Comparison: Compared to similar compounds, Urea, 1-allyl-3-(3-ethyl-4-thiazolin-2-ylidene)-(8CI) is unique due to the presence of the ethyl group on the thiazoline ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
(1E)-1-(3-ethyl-1,3-thiazol-2-ylidene)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H13N3OS/c1-3-5-10-8(13)11-9-12(4-2)6-7-14-9/h3,6-7H,1,4-5H2,2H3,(H,10,13)/b11-9+ |
InChI Key |
XDPNQAKHOJPXQW-PKNBQFBNSA-N |
Isomeric SMILES |
CCN\1C=CS/C1=N/C(=O)NCC=C |
Canonical SMILES |
CCN1C=CSC1=NC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


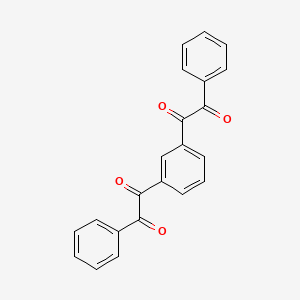
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-chloroethanone](/img/structure/B13792049.png)
![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
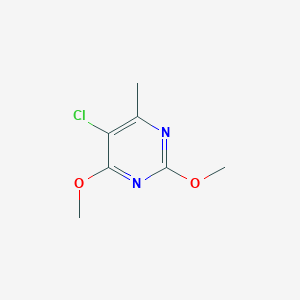
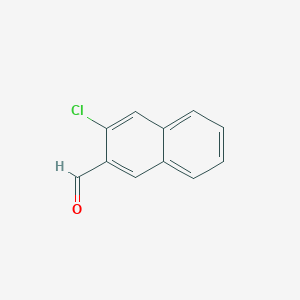
![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
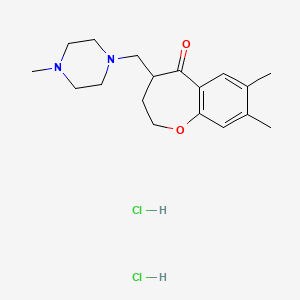
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

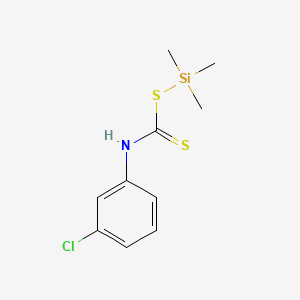
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
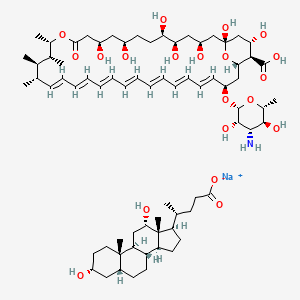
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
